tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate
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Overview
Description
tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a hydroxyhexenyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexenyl precursor. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate can undergo oxidation reactions, particularly at the hydroxyhexenyl chain.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, bases like NaOH or KOH
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted carbamates
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other complex biomolecules .
Medicine: In medicinal chemistry, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .
Industry: The compound finds applications in the production of polymers and resins. It is also used in the manufacture of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This selective cleavage is facilitated by the stability of the tert-butyl carbocation formed during the reaction . The compound’s ability to protect amine groups while allowing other reactions to proceed makes it a valuable tool in organic synthesis.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness: tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is unique due to its hydroxyhexenyl chain, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to other similar compounds that may lack such functional groups .
Biological Activity
Tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a carbamate functional group, and a hydroxyhexene moiety, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure can enhance radical scavenging activity, potentially leading to protective effects against oxidative stress in cells .
Cytotoxicity
The cytotoxic effects of related compounds have been documented, particularly against cancer cell lines. For example, certain carbamate derivatives have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Anticancer Activity : A study on a related carbamate showed significant inhibition of cell proliferation in glioma cells via multiple mechanisms, including activation of apoptosis pathways and inhibition of cell cycle progression .
- Neuroprotective Effects : Another study indicated that related compounds could protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Research has identified certain carbamate derivatives with potent activity against various pathogens, indicating that this compound might also possess antimicrobial properties .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(E)-6-hydroxyhex-4-enyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,13H,4,6,8-9H2,1-3H3,(H,12,14)/b7-5+ |
InChI Key |
FQMBCABCVMWRKA-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C=C/CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC=CCO |
Origin of Product |
United States |
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